molecular formula C21H14N2O2S B4821957 (E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile

(E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile

Cat. No.: B4821957
M. Wt: 358.4 g/mol
InChI Key: LSVJXLWSXJKMLG-AQTBWJFISA-N
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Description

(E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrophenyl group and a phenylsulfanyl group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 4-phenylsulfanylbenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and 4-phenylsulfanylbenzaldehyde in the presence of a base such as piperidine or pyridine to form the intermediate.

    Cyanation: The intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide under appropriate conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile depends on its specific application:

    Pharmacological Effects: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Biochemical Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile: Lacks the phenylsulfanyl group.

    (E)-2-(4-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile: Has a nitrophenyl group at a different position.

    (E)-2-(3-nitrophenyl)-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of a phenylsulfanyl group.

Uniqueness

(E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile is unique due to the presence of both nitrophenyl and phenylsulfanyl groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c22-15-18(17-5-4-6-19(14-17)23(24)25)13-16-9-11-21(12-10-16)26-20-7-2-1-3-8-20/h1-14H/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVJXLWSXJKMLG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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